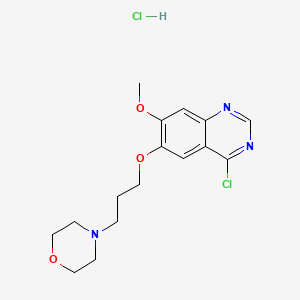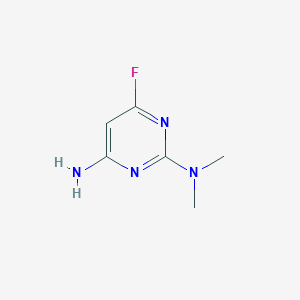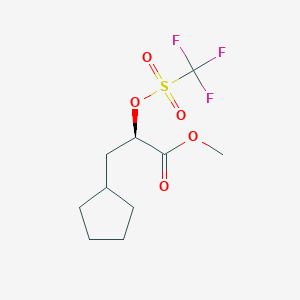
(R)-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a chemical compound with the molecular formula C10H15F3O5S and a molecular weight of 304.2833 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group and a trifluoromethylsulfonyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the reaction. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopentyl or trifluoromethylsulfonyl groups .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. In industry, it can be used in the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the pathways involved. For example, the trifluoromethylsulfonyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate stands out due to its unique trifluoromethylsulfonyl group. Similar compounds include methyl benzoate, vinyl benzoate, and ethyl benzoate, which have different functional groups and properties
Eigenschaften
CAS-Nummer |
1174013-25-2 |
|---|---|
Molekularformel |
C10H15F3O5S |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
methyl (2R)-3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
LLEAPZQEGKSDNL-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1CCCC1)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


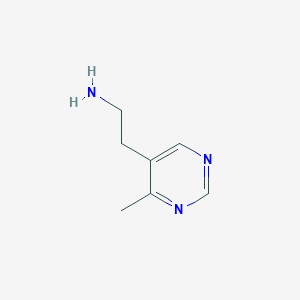

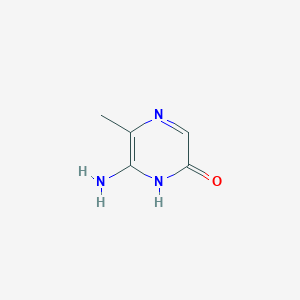
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
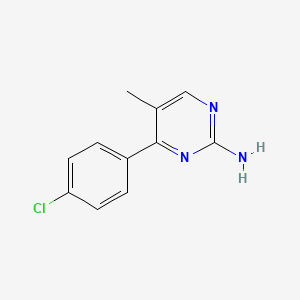
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
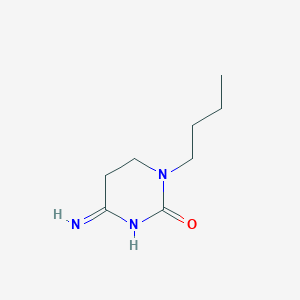
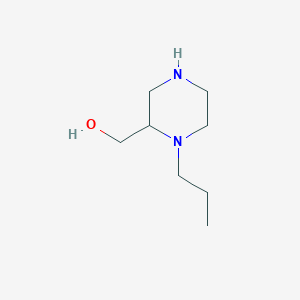
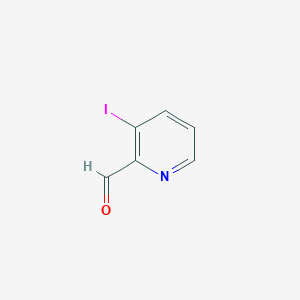
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
